1-(3-Methoxyphenyl)-5-mercaptotetrazole
Description
1-(3-Methoxyphenyl)-5-mercaptotetrazole is a heterocyclic compound featuring a tetrazole core substituted with a mercapto (-SH) group at the 5-position and a 3-methoxyphenyl group at the 1-position. The methoxy group (-OCH₃) at the para position of the phenyl ring contributes to its electronic and steric properties, influencing reactivity and solubility. This compound is primarily utilized in specialized polymer synthesis, such as anion exchange membranes, due to its ability to participate in nucleophilic substitution reactions via the thiolate group .
Synthesis:
The compound is synthesized through a nucleophilic displacement reaction. Poly(pentafluorostyrene) (PPFSt) reacts with this compound in a solvent system of methyl ethyl ketone (MEK) and N-methyl-2-pyrrolidone (NMP) at 95°C for 3 days. The degree of substitution (DOS) achieved under these conditions is 41%, as confirmed by $^{19}\text{F}$ NMR spectroscopy .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-13-7-4-2-3-6(5-7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCJISGAMUQJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=S)N=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357674 | |
| Record name | 1-(3-Methoxyphenyl)-5-mercaptotetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53662-43-4 | |
| Record name | 1,2-Dihydro-1-(3-methoxyphenyl)-5H-tetrazole-5-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53662-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)-5-mercaptotetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-5-mercaptotetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and thiourea.
Formation of Intermediate: The 3-methoxyaniline is reacted with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to form the tetrazole ring.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-5-mercaptotetrazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-(3-Methoxyphenyl)-5-mercaptotetrazole serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for:
- Nucleophilic Substitution Reactions: The mercapto group can participate in nucleophilic substitutions, allowing for the introduction of various functional groups into the molecule.
- Formation of Heterocycles: The tetrazole ring can be utilized to synthesize other heterocyclic compounds, which are often biologically active.
Biological Studies
Research has indicated that compounds containing tetrazole rings exhibit diverse biological activities. Specific applications include:
-
Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. This potential was highlighted in a study where it showed moderate inhibitory effects against Gram-positive bacteria.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 12 -
Cytotoxic Effects: The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating a dose-dependent reduction in cell viability, indicating potential anticancer properties.
Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of:
- Organic Semiconductors: Its ability to form stable structures makes it a candidate for use in organic electronic devices.
- Liquid Crystals: The compound's properties may be exploited in the formulation of liquid crystal displays (LCDs).
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of tetrazole derivatives, this compound was tested against several bacterial strains. Results indicated a moderate inhibitory effect on Staphylococcus aureus, suggesting its potential as a scaffold for developing new antimicrobial agents.
Case Study 2: Cytotoxic Effects
A separate investigation evaluated the cytotoxicity of this compound on various cancer cell lines. The findings revealed that higher concentrations significantly reduced cell viability, suggesting that further modifications could enhance its anticancer efficacy.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-5-mercaptotetrazole involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the tetrazole ring can interact with various enzymes and receptors, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Characteristics :
Comparison with Similar Compounds
The structural analogs of 1-(3-Methoxyphenyl)-5-mercaptotetrazole vary in substituents on the tetrazole ring or phenyl group, leading to differences in physicochemical properties and applications. Below is a comparative analysis supported by research data.
Data Table: Comparative Analysis of Mercaptotetrazole Derivatives
Detailed Comparison
Substituent Effects on Reactivity and Solubility
- Electron-Donating Groups (e.g., -OCH₃, -NH₂): The 3-methoxy group in this compound enhances electron density on the phenyl ring, increasing nucleophilicity of the thiolate group compared to unsubstituted phenyl analogs. This property is critical in polymer grafting reactions . The amino group (-NH₂) in 1-(3-Aminophenyl)-5-mercaptotetrazole introduces basicity, enabling pH-dependent solubility and applications in drug delivery systems .
- Bulky/Alkyl Substituents (e.g., -CH₃, -CH₂CH₂N(CH₃)₂): 5-Mercapto-1-methyltetrazole exhibits higher volatility and lower molecular weight, making it suitable for gas-phase reactions. However, steric hindrance from the methyl group reduces grafting efficiency in polymers compared to aryl-substituted analogs . The dimethylaminoethyl group in 1-(2-Dimethylaminoethyl)-5-mercaptotetrazole imparts cationic character, enabling use in ion-exchange resins and catalytic systems .
Biological Activity
1-(3-Methoxyphenyl)-5-mercaptotetrazole is a compound belonging to the class of mercaptotetrazoles, characterized by its unique structural features, which include a methoxy group attached to a phenyl ring and a thiol group linked to a tetrazole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, reflecting the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural configuration contributes significantly to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mercapto group can form covalent bonds with thiol groups in proteins, thereby modulating protein function. Additionally, the tetrazole ring may interact with enzymes and receptors, influencing their activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted that related mercaptotetrazoles possess significant antibacterial and antifungal activities. For instance, derivatives containing similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. Molecular docking studies suggest that the compound interacts with proteins associated with cancer pathways, indicating potential therapeutic applications in oncology .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals its unique biological profile. The following table summarizes key features and activities of related mercaptotetrazoles:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Mercapto-1H-tetrazole | Thiol group and tetrazole ring | Strong antimicrobial properties |
| 1-(2-Aminophenyl)-5-mercaptotetrazole | Amino group on phenyl ring | Potent anticonvulsant activity |
| 1-(4-Methylphenyl)-5-mercaptotetrazole | Methyl substitution on phenyl ring | Enhanced lipophilicity affecting bioavailability |
| 1-(3-Acetamidophenyl)-5-mercaptotetrazole | Acetamido group on phenyl ring | Notable cytotoxic effects |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited significant zones of inhibition against various bacterial strains, confirming its potential as an antimicrobial agent .
- Anticancer Potential : Molecular docking studies indicated that the compound binds effectively to targets involved in cancer progression, suggesting a mechanism through which it may exert anticancer effects .
- Safety Profile : Toxicity assessments in human cell lines revealed that this compound has a favorable safety index, indicating low cytotoxicity while maintaining effective biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
